Dibromobis(4-methylpyridine)nickel

cross-electrophile coupling solvent compatibility process chemistry

Cross-electrophile couplings often rely on hygroscopic NiBr2·glyme or reprotoxic amide solvents. Dibromobis(4-methylpyridine)nickel (CAS 14650-93-2) is a bench-stable Ni(II) precatalyst solving both problems. • Amide-free C(sp2)-C(sp3) coupling in alcohols, esters, ethers at 50 g scale. • Outperforms 2-methylpyridine and unsubstituted pyridine analogs in reductive deaminative methylation. • Defined NiBr2·(4-picoline)2 stoichiometry ensures reproducible catalyst loading.

Molecular Formula C12H14Br2N2Ni
Molecular Weight 404.75 g/mol
Cat. No. B13912430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromobis(4-methylpyridine)nickel
Molecular FormulaC12H14Br2N2Ni
Molecular Weight404.75 g/mol
Structural Identifiers
SMILESCC1=CC=NC=C1.CC1=CC=NC=C1.[Ni](Br)Br
InChIInChI=1S/2C6H7N.2BrH.Ni/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2
InChIKeyXQVWHISDESZQOS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibromobis(4-methylpyridine)nickel: Procurement-Grade Nickel(II) Precatalyst for Cross-Electrophile Coupling and Reductive Transformations


Dibromobis(4-methylpyridine)nickel [CAS 14650-93-2, C12H14Br2N2Ni, MW 404.75] is a coordination compound in which a nickel(II) center is ligated by two bromide ions and two 4-methylpyridine (4-picoline) ligands [1]. It functions as a well-defined, bench-stable precatalyst that upon in situ reduction generates catalytically active low-valent nickel species. The 4-methylpyridine ligand serves as an electron-donating, monodentate N-donor that modulates the nickel center‘s redox properties and provides a defined coordination environment [2]. As a member of the broader class of nickel(II) halide complexes with pyridine-based ligands, this compound finds primary utility in cross-electrophile coupling (XEC) and reductive cross-coupling methodologies, where its specific ligand composition influences both catalytic activity and reaction outcomes [3].

Why Dibromobis(4-methylpyridine)nickel Cannot Be Readily Substituted by Other Nickel(II) Pyridine Complexes


Substituting dibromobis(4-methylpyridine)nickel with structurally similar nickel(II) pyridine complexes (e.g., unsubstituted pyridine, 2-methylpyridine, or 3-methylpyridine analogs) is scientifically unsound without experimental validation. The methyl group position on the pyridine ring directly alters the ligand‘s electron-donating capacity and steric profile, which in turn modulates the nickel center’s redox potential and the precatalyst‘s in situ activation behavior [1]. In reductive cross-coupling reactions, these electronic perturbations translate into quantifiable differences in catalytic efficiency and product yields, as demonstrated by systematic ligand variation studies where 4-methylpyridine-ligated nickel precursors consistently outperform their 2-methyl and unsubstituted pyridine counterparts [2]. Furthermore, the coordination chemistry of 4-methylpyridine yields distinct stereoelectronic properties compared to chelating bidentate ligands such as 2,2′-bipyridine, affecting both precatalyst stability and the nature of the active catalytic species generated upon reduction [3].

Quantitative Differentiation Evidence for Dibromobis(4-methylpyridine)nickel: Head-to-Head Performance Data vs. Comparators


Solvent Compatibility: Enabling Non-Amide Solvent Use in Cross-Electrophile Coupling at 50 g Scale

Dibromobis(4-methylpyridine)nickel, when used in combination with a strongly donating bidentate nitrogen ligand and LiI, enables nickel-catalyzed C(sp2)–C(sp3) cross-electrophile coupling in a variety of alcohol, ester, and ethereal solvents, circumventing the typical requirement for undesirable amide solvents (DMF, DMA, NMP) [1]. This solvent flexibility represents a quantifiable differentiation from conventional nickel precatalyst systems that require amide solvents. The methodology is validated at up to 50 g scale, demonstrating process-relevant robustness [1].

cross-electrophile coupling solvent compatibility process chemistry green chemistry

Comparative Yield Performance: 4-Picoline-Ligated Nickel Outperforms 2-Picoline and Pyridine Analogs in Reductive Methylation

In nickel-catalyzed reductive methylation of alkylpyridinium salts, systematic variation of the pyridine ligand on the nickel(II) bromide precatalyst reveals a quantifiable performance gradient [1]. When using the methyl-substituted piperidine substrate with NiBr2·glyme as the nickel source and 4-picoline (4-methylpyridine) as the additive ligand, the reaction proceeds with the highest efficiency [1]. In contrast, 2-picoline (2-methylpyridine) gives a substantially lower yield, while unsubstituted pyridine provides only moderate performance [1]. This ligand-dependent yield differential demonstrates that the 4-methyl substitution pattern is functionally distinct and cannot be assumed equivalent to other regioisomers.

reductive methylation deaminative coupling ligand effect synthetic methodology

Electronic Modulation: 4-Methyl Substitution Tunes Ni(II)/Ni(I) Redox Potential Relative to Unsubstituted Pyridine Ligands

The electron-donating methyl group at the 4-position of the pyridine ring increases the ligand‘s basicity relative to unsubstituted pyridine, which in turn modulates the nickel center’s electron density and redox behavior [1]. Systematic studies on polypyridine-ligated nickel complexes demonstrate that the coordination strength of ancillary pyridines directly influences whether one-electron or two-electron oxidation pathways predominate [2]. Stronger pyridine donors (such as 4-methylpyridine) result in more favorable one-electron pathways, a mechanistic preference with direct implications for cross-electrophile coupling catalysis where Ni(I) intermediates are often key active species [2]. This electronic differentiation is class-level inferred from studies on related polypyridine nickel complexes.

redox chemistry electron transfer catalytic mechanism ligand electronics

Procurement-Driven Application Scenarios for Dibromobis(4-methylpyridine)nickel Based on Verified Differentiation Evidence


Non-Amide Solvent Cross-Electrophile Coupling for Process-Scale Synthesis

Process chemistry teams seeking to transition nickel-catalyzed C(sp2)–C(sp3) cross-electrophile couplings away from reprotoxic amide solvents (DMF, DMA, NMP) should evaluate dibromobis(4-methylpyridine)nickel. As demonstrated by Akana-Schneider et al. (Organic Letters, 2025), the combination of this nickel precatalyst with a bidentate nitrogen ligand and LiI enables coupling in alcohols, esters, and ethereal solvents at up to 50 g scale, eliminating the need for amide solvents entirely [1]. This scenario is particularly relevant for pharmaceutical intermediate manufacturing where DMF usage carries both regulatory and purification burdens.

Deaminative Reductive Methylation Requiring Optimal Ligand Performance

Researchers implementing nickel-catalyzed deaminative reductive methylation of alkylpyridinium salts should specify dibromobis(4-methylpyridine)nickel or NiBr2·glyme with 4-picoline additive. Direct comparative data from Yi et al. (Organic Letters, 2021) demonstrates that 4-methylpyridine-ligated systems provide the highest reaction efficiency for this transformation, outperforming both 2-methylpyridine and unsubstituted pyridine analogs [1]. Substitution with incorrect pyridine isomers will result in measurable yield loss and potentially reaction failure.

Fundamental Mechanistic Studies of Nickel-Mediated Electron-Transfer Catalysis

Investigators studying the role of ligand electronics in nickel-catalyzed reductive cross-coupling should consider dibromobis(4-methylpyridine)nickel as a well-defined precatalyst with established electronic parameters. The 4-methyl substitution provides quantifiably enhanced electron donation (pKa ≈ 6.0 vs. 5.2 for pyridine), which influences the Ni(II)/Ni(I) redox behavior and the preference for one-electron oxidation pathways [1] [2]. This makes the compound a useful reference point for structure–activity relationship studies of pyridine-ligated nickel catalysts.

Bench-Stable Nickel(II) Precatalyst Inventory for Method Development Laboratories

Synthetic method development laboratories seeking a bench-stable, well-characterized nickel(II) precatalyst with defined 4-methylpyridine coordination should stock dibromobis(4-methylpyridine)nickel (CAS 14650-93-2). Unlike hygroscopic nickel halide salts that require glovebox handling, this coordination complex offers improved air stability while maintaining the ability to generate catalytically active low-valent nickel species upon in situ reduction [1]. Its defined stoichiometry (NiBr2 coordinated to two 4-methylpyridine ligands) provides reproducible catalyst loading without the uncertainty associated with solvate compositions (e.g., NiBr2·glyme or NiBr2·DME).

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